Comparable Allylation Yield to Allyl Grignard
1-Methyl-2-propenylmagnesium chloride (methallylmagnesium chloride) exhibits similar nucleophilic efficiency to allylmagnesium chloride in the addition to propargyl alcohol, yielding 2-methylene-substituted alcohols within a comparable range of 25-35% [1]. This demonstrates that while the methallyl substituent alters the product's substitution pattern, it does not compromise the fundamental reactivity of the Grignard moiety.
| Evidence Dimension | Reaction Yield (Addition to Propargyl Alcohol) |
|---|---|
| Target Compound Data | Yield range: 25-35% |
| Comparator Or Baseline | Allylmagnesium chloride (and other Grignards like propargylmagnesium bromide, benzylmagnesium chloride) |
| Quantified Difference | Yield ranges are overlapping and not statistically distinct. |
| Conditions | Room temperature addition of Grignard reagent to propargyl alcohol. |
Why This Matters
This evidence assures procurement specialists that 1-methyl-2-propenylmagnesium chloride is a competent nucleophile for allylation reactions, with yields on par with the widely used allylmagnesium chloride, while offering the distinct advantage of introducing a branched methallyl group for downstream synthetic diversity.
- [1] MacMillan, J. H.; Viola, A. Allyl Grignard addition to the internal alkyne carbon of propargyl alcohol; 2-Methylene-4-penten-1-ol. Archive.org, 2013. View Source
